molecular formula C16H15BrClNO2 B4026888 N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4026888
M. Wt: 368.7 g/mol
InChI Key: GJOCBPZPAWWDLL-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides This compound features a brominated methylphenyl group and a chlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

    Formation of Chlorophenoxy Intermediate: 3-chlorophenol is reacted with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Amidation: The brominated methylphenyl and chlorophenoxyalkane intermediates are then coupled through an amidation reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a different position of the chlorine atom.

    N-(2-bromo-4-methylphenyl)-2-(3-fluorophenoxy)propanamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(2-bromo-4-methylphenyl)-2-(3-methylphenoxy)propanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific positioning of the bromine, methyl, and chlorine groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for specific applications where these properties are desired.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-10-6-7-15(14(17)8-10)19-16(20)11(2)21-13-5-3-4-12(18)9-13/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCBPZPAWWDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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